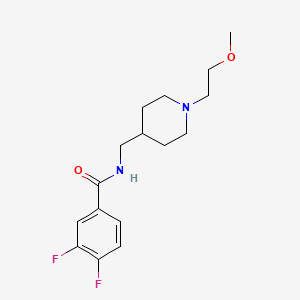

3,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Description

3,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with difluoro groups at the 3 and 4 positions, and a piperidine moiety linked via a methoxyethyl chain

Properties

IUPAC Name |

3,4-difluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F2N2O2/c1-22-9-8-20-6-4-12(5-7-20)11-19-16(21)13-2-3-14(17)15(18)10-13/h2-3,10,12H,4-9,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBQEBXTSGTLIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Methoxyethyl Group: The methoxyethyl chain is introduced via alkylation reactions.

Formation of the Benzamide Core: The benzamide core is synthesized through amide bond formation, typically using coupling reagents such as EDCI or HATU.

Introduction of Difluoro Groups: The difluoro groups are introduced via halogenation reactions using reagents like N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The amide bond can be reduced to form amines.

Substitution: The difluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

Neurological Disorders : The compound has shown promise in preclinical studies for treating neurological conditions. Its structural similarity to known neuroprotective agents suggests it may interact with neurotransmitter systems, potentially providing therapeutic effects in conditions such as anxiety and depression.

Cancer Therapy : Research indicates that derivatives of this compound can act as inhibitors for specific cancer pathways. For instance, compounds that share similar piperidine structures have been studied for their ability to inhibit tumor growth by targeting specific kinases involved in cancer progression .

Structure-Activity Relationship (SAR) Studies

Studies focusing on the structure-activity relationships of compounds similar to 3,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide have revealed that modifications to the piperidine ring and the introduction of fluorine atoms can significantly enhance biological activity. These findings are critical for optimizing drug candidates in pharmaceutical development .

Preclinical Trials

Preclinical trials have been conducted to evaluate the efficacy and safety profiles of this compound. For example, one study demonstrated that modifications to the benzamide moiety resulted in improved bioavailability and reduced toxicity compared to earlier analogs .

Case Study 1: Inhibition of Kinase Activity

In a recent study, a derivative of this compound was tested for its ability to inhibit a specific kinase involved in cancer signaling pathways. The results indicated a significant reduction in tumor cell proliferation in vitro, suggesting that further development could lead to a viable cancer treatment option .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in animal models of neurodegenerative diseases. The findings showed that administration led to improved cognitive function and reduced markers of neuronal damage, supporting its potential as a therapeutic agent for conditions like Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets:

Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Pathways Involved: The compound may modulate signaling pathways related to neurotransmission or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

3,4-difluoro-N-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)benzamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

3,4-difluoro-N-((1-(2-ethoxyethyl)piperidin-4-yl)methyl)benzamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness

The presence of the methoxyethyl group in 3,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide provides unique steric and electronic properties that can influence its reactivity and interaction with biological targets, making it distinct from its analogs.

Biological Activity

3,4-Difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide, with CAS number 954077-62-4, is a compound of interest due to its potential biological activities. This benzamide derivative features a difluoro substitution and a piperidine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its pharmacodynamics, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of 312.35 g/mol. The structural features include:

- Difluoro group at the 3 and 4 positions on the benzene ring.

- Piperidine ring linked through a methylene bridge to the benzamide structure.

| Property | Value |

|---|---|

| CAS Number | 954077-62-4 |

| Molecular Formula | C₁₆H₂₂F₂N₂O₂ |

| Molecular Weight | 312.35 g/mol |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, benzamide derivatives have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. The mechanism often involves the inhibition of farnesyltransferase (FT), which is crucial for oncogenic Ras signaling pathways .

Case Study : A related compound demonstrated an IC50 value of 24 nM against FT and showed significant phenotypic reversion in Ras-transformed NIH 3T3 cells at concentrations as low as 1.25 µM . This suggests that similar mechanisms may be exploitable in the study of this compound.

Antimicrobial Activity

The exploration of benzamide derivatives has also led to findings regarding their antimicrobial properties. Compounds targeting the bacterial division protein FtsZ have emerged as promising candidates against multidrug-resistant strains such as MRSA . Although specific data on the compound is limited, its structural similarity to known antibacterial agents indicates potential efficacy.

Structure-Activity Relationships (SAR)

Understanding the SAR of benzamide derivatives is critical in optimizing their biological activity. Key factors influencing activity include:

- Substituents on the aromatic ring : The presence of electronegative groups like fluorine can enhance binding affinity to target proteins.

- Alkyl chain length and branching : Modifications in the piperidine moiety can affect lipophilicity and membrane permeability.

- Functional groups : The amide linkage plays a crucial role in maintaining structural integrity and biological function.

Research Findings

Current literature highlights several promising findings regarding related compounds:

- A study found that certain benzamide derivatives exhibited enhanced antibacterial activity against resistant strains when modified with specific side chains .

- Another investigation into piperidine-containing compounds revealed their ability to inhibit key enzymes involved in cancer cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.